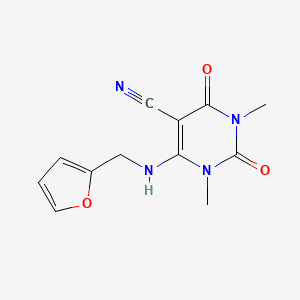![molecular formula C15H12N2OS3 B7546176 4-[4-(1,3-Dithiolan-2-yl)phenoxy]thieno[3,2-d]pyrimidine](/img/structure/B7546176.png)
4-[4-(1,3-Dithiolan-2-yl)phenoxy]thieno[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(1,3-Dithiolan-2-yl)phenoxy]thieno[3,2-d]pyrimidine is a compound that belongs to the class of thienopyrimidines. It is a heterocyclic compound that contains a thieno ring and a pyrimidine ring. This compound has gained significant attention due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 4-[4-(1,3-Dithiolan-2-yl)phenoxy]thieno[3,2-d]pyrimidine is not fully understood. However, it has been found to inhibit the activity of certain enzymes involved in the inflammatory and cancer pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins that cause inflammation. Additionally, it has been found to inhibit the activity of histone deacetylase (HDAC) enzyme, which is involved in the regulation of gene expression and cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, it has been found to exhibit anti-inflammatory properties by inhibiting the activity of COX-2 enzyme. This compound has also been found to exhibit antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-[4-(1,3-Dithiolan-2-yl)phenoxy]thieno[3,2-d]pyrimidine in lab experiments is its potential applications in scientific research. It has been found to exhibit anti-inflammatory and anti-cancer properties, which makes it a potential candidate for drug development. Additionally, it has been found to inhibit the activity of certain enzymes involved in the inflammatory and cancer pathways. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the toxicity of this compound and its potential side effects.
Future Directions
There are several future directions for the study of 4-[4-(1,3-Dithiolan-2-yl)phenoxy]thieno[3,2-d]pyrimidine. One of the future directions is to study the mechanism of action of this compound in more detail. Further studies are needed to determine the exact enzymes and pathways that are targeted by this compound. Additionally, future studies can focus on the potential use of this compound in the treatment of other diseases such as neurodegenerative diseases and cardiovascular diseases. Furthermore, studies can be conducted to determine the toxicity of this compound and its potential side effects.
Synthesis Methods
The synthesis of 4-[4-(1,3-Dithiolan-2-yl)phenoxy]thieno[3,2-d]pyrimidine involves the reaction of 2-chloro-4-nitroaniline with potassium thioacetate to form 2-amino-4-nitrophenylthioacetate. This intermediate is then reacted with 2-bromo-1-(2-hydroxyethyl)benzene to produce 4-[4-(2-hydroxyethyl)phenoxy]thiophen-2-amine. Finally, this compound is reacted with 2-chloro-6-methylpyrimidine to form this compound.
Scientific Research Applications
4-[4-(1,3-Dithiolan-2-yl)phenoxy]thieno[3,2-d]pyrimidine has potential applications in scientific research. It has been found to exhibit anti-inflammatory and anti-cancer properties. This compound has been studied for its potential use as an anti-cancer agent. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, it has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
4-[4-(1,3-dithiolan-2-yl)phenoxy]thieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS3/c1-3-11(4-2-10(1)15-20-7-8-21-15)18-14-13-12(5-6-19-13)16-9-17-14/h1-6,9,15H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEALGAHZAHIKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=CC=C(C=C2)OC3=NC=NC4=C3SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[1,3]dioxole-5-carboxylic Acid indan-1-ylamide](/img/structure/B7546094.png)
![3-amino-N-[[4-(diethylsulfamoyl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B7546110.png)
![N,N-diethyl-4-[4-methyl-5-[(5-methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]-1,2,4-triazol-3-yl]aniline](/img/structure/B7546116.png)
![N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide](/img/structure/B7546123.png)

![N-(2,6-dichloro-3-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7546152.png)

![3-[(2-oxopyrrolidin-1-yl)methyl]-N-(1-phenylethyl)benzamide](/img/structure/B7546156.png)

![7-[[Cyclopentyl(methyl)amino]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7546158.png)
![N-(3-methoxyphenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7546170.png)

![2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide](/img/structure/B7546187.png)
![3-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7546198.png)